molecular formula C36H26N2O2+2 B14365539 2,2'-(1,4-Phenylene)bis(3,5-diphenyl-1,3-oxazol-3-ium) CAS No. 90688-97-4

2,2'-(1,4-Phenylene)bis(3,5-diphenyl-1,3-oxazol-3-ium)

Cat. No.: B14365539
CAS No.: 90688-97-4
M. Wt: 518.6 g/mol
InChI Key: KFTHPOQGLJVUNQ-UHFFFAOYSA-N
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Description

2,2’-(1,4-Phenylene)bis(3,5-diphenyl-1,3-oxazol-3-ium) is a chemical compound known for its unique structure and properties It is characterized by the presence of two oxazolium rings connected by a phenylene bridge, with each oxazolium ring further substituted with diphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(1,4-Phenylene)bis(3,5-diphenyl-1,3-oxazol-3-ium) typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 1,4-phenylenediamine with benzaldehyde derivatives, followed by cyclization to form the oxazolium rings. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and catalysts like p-toluenesulfonic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2,2’-(1,4-Phenylene)bis(3,5-diphenyl-1,3-oxazol-3-ium) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolium oxides, while substitution reactions can introduce various functional groups onto the phenyl rings, leading to a diverse range of derivatives .

Scientific Research Applications

2,2’-(1,4-Phenylene)bis(3,5-diphenyl-1,3-oxazol-3-ium) has several scientific research applications:

Mechanism of Action

The mechanism by which 2,2’-(1,4-Phenylene)bis(3,5-diphenyl-1,3-oxazol-3-ium) exerts its effects involves its interaction with molecular targets through its oxazolium rings and phenyl groups. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The pathways involved often include binding to active sites or altering the conformation of target molecules, thereby influencing their function .

Properties

CAS No.

90688-97-4

Molecular Formula

C36H26N2O2+2

Molecular Weight

518.6 g/mol

IUPAC Name

2-[4-(3,5-diphenyl-1,3-oxazol-3-ium-2-yl)phenyl]-3,5-diphenyl-1,3-oxazol-3-ium

InChI

InChI=1S/C36H26N2O2/c1-5-13-27(14-6-1)33-25-37(31-17-9-3-10-18-31)35(39-33)29-21-23-30(24-22-29)36-38(32-19-11-4-12-20-32)26-34(40-36)28-15-7-2-8-16-28/h1-26H/q+2

InChI Key

KFTHPOQGLJVUNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C[N+](=C(O2)C3=CC=C(C=C3)C4=[N+](C=C(O4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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